Benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis-

Beschreibung

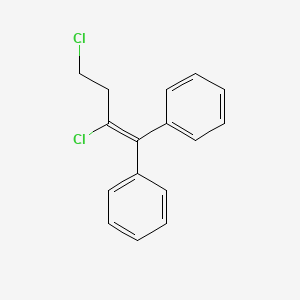

Chemical Identity and Nomenclature

Benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis- is a chlorinated aromatic compound characterized by a butenylidene bridge linking two para-methylbenzene rings. Its systematic IUPAC name, 1-[2,4-dichloro-1-(4-methylphenyl)but-1-enyl]-4-methylbenzene , reflects the positions of substituents on the central butenylidene backbone and the methyl groups on the benzene rings. The molecular formula is C₁₈H₁₈Cl₂ , with a molecular weight of 305.24 g/mol .

The compound’s structure is further defined by its SMILES notation (ClCCC(=C(c1ccc(cc1)C)c1ccc(cc1)C)Cl) and InChI key (SIBNXEFYHBUTRU-UHFFFAOYSA-N), which encode the spatial arrangement of atoms and bonding patterns. A summary of its chemical identity is provided in Table 1.

Table 1: Chemical Identity of Benzene, 1,1'-(2,4-Dichloro-1-Butenylidene)bis-

| Property | Value |

|---|---|

| IUPAC Name | 1-[2,4-Dichloro-1-(4-methylphenyl)but-1-enyl]-4-methylbenzene |

| Molecular Formula | C₁₈H₁₈Cl₂ |

| Molecular Weight | 305.24 g/mol |

| CAS Registry Number | 832732-37-3 |

| SMILES | ClCCC(=C(c1ccc(cc1)C)c1ccc(cc1)C)Cl |

| InChI Key | SIBNXEFYHBUTRU-UHFFFAOYSA-N |

Historical Context of Butenylidene-Bridged Benzene Derivatives

Butenylidene-bridged benzene derivatives emerged in the mid-20th century as key intermediates in organic synthesis, particularly in the development of liquid crystals and polymer precursors. The introduction of chlorine substituents, as seen in this compound, marked a shift toward tailoring electronic properties for materials science applications. Early studies focused on modulating conjugation pathways through substituent positioning, with dichlorination at the 2,4-positions of the butenylidene chain proving effective in stabilizing planar configurations.

Comparatively, fluorinated analogs such as 1,1'-(4-chloro-1-butenylidene)bis[4-fluorobenzene] (CAS 3311-94-2) were later synthesized to explore halogen-dependent electronic effects. These derivatives underscore the historical emphasis on structural modularity to achieve desired physicochemical properties.

Positional Isomerism in Dichlorinated Butenylidene Systems

Positional isomerism in dichlorinated butenylidene systems arises from variations in chlorine substitution patterns along the butenylidene backbone. For benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis-, the 2,4-dichloro configuration contrasts with potential isomers such as 1,3-dichloro or 1,2-dichloro variants. These isomers differ in dipole moments, steric interactions, and π-conjugation efficiency due to altered chlorine spatial distributions.

Table 2: Comparative Analysis of Dichlorinated Butenylidene Isomers

| Isomer Type | Chlorine Positions | Key Properties |

|---|---|---|

| 2,4-Dichloro | C2 and C4 | Enhanced conjugation, planar geometry |

| 1,3-Dichloro | C1 and C3 | Steric hindrance, reduced planarity |

| 1,2-Dichloro | C1 and C2 | Asymmetric charge distribution |

The 2,4-dichloro isomer exhibits superior stability due to symmetric chlorine placement, which minimizes steric clashes between substituents and adjacent benzene rings. This geometric advantage is critical in applications requiring rigid, conjugated frameworks, such as organic semiconductors. In contrast, 1,3-dichloro isomers display bent configurations, limiting their utility in electronic materials.

Substituent effects further modulate isomer prevalence. For instance, replacing methyl groups with bulkier substituents (e.g., chloro or fluoro) in related compounds like 1,1'-(2,4-dichloro-1-butenylidene)bis[4-chloro-] (CAS 832732-39-5) introduces additional steric and electronic constraints, favoring specific isomer pathways during synthesis.

Eigenschaften

CAS-Nummer |

643028-14-2 |

|---|---|

Molekularformel |

C16H14Cl2 |

Molekulargewicht |

277.2 g/mol |

IUPAC-Name |

(2,4-dichloro-1-phenylbut-1-enyl)benzene |

InChI |

InChI=1S/C16H14Cl2/c17-12-11-15(18)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI-Schlüssel |

ZYJINHKDFJQKTD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=C(CCCl)Cl)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alkenylation of Benzene Derivatives

The key step is introducing the dichloro-butenylidene group into benzene. This is achieved via:

- Reaction with phosphorus ylides : Phosphorus ylides act as intermediates for transferring the alkenyl group to benzene derivatives.

- Use of dichlorinated alkenes : Compounds like cis-1,4-dichloro-2-butene are commonly used. These react with activated benzene derivatives under controlled conditions.

Control of Reaction Conditions

To optimize yield and selectivity:

- The reaction temperature is carefully controlled (e.g., between -60°C and room temperature).

- A dry reaction environment is maintained to prevent side reactions caused by moisture.

- Solvents such as dichloromethane or tetrahydrofuran are used to dissolve reactants effectively and stabilize intermediates.

Catalyst-Assisted Reactions

Catalysts such as antimony trichloride or pyridine are employed to enhance reaction efficiency:

- Antimony trichloride has been shown to increase yields by stabilizing reactive intermediates.

- Pyridine can act as a base to neutralize hydrogen chloride formed during the reaction, preventing side-chain chlorination.

Reaction Mechanism

The mechanism generally involves:

- Formation of a reactive intermediate (e.g., a ylide or carbocation).

- Electrophilic substitution on benzene to attach the dichloro-butenylidene group.

- Stabilization of intermediates by electron-withdrawing chlorine atoms, which guide the reaction toward the desired product.

Optimization Strategies

To improve yield and purity:

- Employing a stepwise addition of reagents to control reaction kinetics.

- Using chromatography techniques to purify the final product from by-products.

Data Table: Reaction Conditions and Yields

Analytical Techniques

To confirm the structure and purity:

- Nuclear Magnetic Resonance (NMR) : Used to verify molecular configuration.

- X-ray Crystallography : Determines the crystal structure for precise molecular geometry.

- Chromatographic Analysis : Ensures separation of desired products from impurities.

Challenges in Synthesis

- Moisture sensitivity: The presence of water significantly reduces yield due to competing side reactions.

- Formation of insoluble complexes: For example, pyridine-chlorine complexes may form under certain conditions, complicating product isolation.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1,1'-(2,4-Dichlor-1-butenyliden)bis-Benzol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung kann in Studien verwendet werden, die die Wechselwirkung von aromatischen Verbindungen mit biologischen Systemen untersuchen.

Medizin: Forschung zu potenziellen pharmazeutischen Anwendungen, wie der Entwicklung neuer Medikamente oder Therapeutika.

Industrie: Wird bei der Herstellung von Polymeren, Harzen und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Mechanismus, durch den 1,1'-(2,4-Dichlor-1-butenyliden)bis-Benzol seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die aromatischen Ringe und die chlorierte Butenylidenbrücke der Verbindung ermöglichen es ihr, an verschiedenen Bindungsinteraktionen teilzunehmen, wodurch biologische Signalwege und chemische Reaktionen beeinflusst werden.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Benzene derivatives are often used as intermediates in the synthesis of pharmaceuticals. The unique structure of Benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis- allows for modifications that can enhance biological activity. For instance, compounds with similar structures have shown promise in developing anti-cancer agents due to their ability to interact with biological targets involved in tumor growth.

Agricultural Chemicals

This compound can serve as a precursor for the synthesis of agrochemicals. Its chlorinated nature may enhance the efficacy of pesticides and herbicides by improving their stability and bioavailability. Research indicates that chlorinated aromatic compounds can exhibit increased potency against pests compared to their non-chlorinated counterparts.

Material Science

Benzene derivatives are integral in producing polymers and materials with specific properties. The incorporation of Benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis- into polymer matrices can enhance thermal stability and mechanical strength. Studies have demonstrated that polymers containing chlorinated benzene units exhibit improved flame retardancy.

Table 1: Comparison of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Pharmaceutical | Intermediates for drug synthesis | Anti-cancer agents |

| Agricultural Chemicals | Precursors for pesticides and herbicides | Chlorinated pesticides |

| Material Science | Enhancements in polymers for thermal stability and mechanical strength | Flame-retardant polymers |

Case Study 1: Pharmaceutical Synthesis

A recent study demonstrated the synthesis of a new anti-cancer drug utilizing Benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis- as an intermediate. The compound's structure allowed for effective modifications leading to increased potency against cancer cells. The study highlighted the importance of chlorinated compounds in drug design.

Case Study 2: Agricultural Efficacy

Research on chlorinated benzene derivatives showed that they could significantly improve the effectiveness of herbicides. In field trials, a formulation containing Benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis- demonstrated a higher kill rate of target weeds compared to non-chlorinated alternatives.

Wirkmechanismus

The mechanism by which Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic rings and chlorinated butenylidene bridge allow it to engage in various binding interactions, influencing biological pathways and chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| Benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis- | 5746-95-2 | C₁₆H₁₂Cl₂ | 275.18 | 2,4-dichloro-butenylidene bridge | N/A | N/A |

| Benzene, 1,1'-[oxybis(methylene)]bis (Diphenyl ether) | 103-50-4 | C₁₂H₁₀O | 170.21 | Oxygen bridge | 259.0 | 28.5 |

| Benzene, 1,4-bis(1,1-dimethylethyl) | 1012-72-2 | C₁₄H₂₂ | 190.32 | tert-Butyl groups | 247.0 | 78.0 |

| Benzene,1,1'-[(1E)-1,2-dichloro-1,2-ethenediyl]bis[4-chloro- | 60404-98-0 | C₁₄H₈Cl₄ | 308.02 | Dichloroethenediyl bridge + Cl | N/A | N/A |

| Benzene, 1,1'-[2,4-hexadiyne-1,6-diylbis(sulfonyl)]bis[4-methyl] | 75354-81-3 | C₂₀H₁₈O₄S₂ | 386.06 | Sulfonyl-hexadiyne bridge + methyl | N/A | N/A |

Key Observations :

- Diphenyl ether (CAS 103-50-4) shares a similar bis-benzene framework but replaces the chlorinated butenylidene bridge with an oxygen atom. This results in lower molecular weight (170.21 vs. 275.18) and higher boiling/melting points due to polarizability .

- 1,4-bis(tert-butyl)benzene (CAS 1012-72-2) demonstrates how bulky substituents (tert-butyl groups) increase melting points (78°C) compared to the target compound .

- Tetrachlorostilbene (CAS 60404-98-0) features a dichloroethenediyl bridge but lacks the butenylidene conjugation, reducing steric hindrance and altering reactivity .

- The sulfonyl-linked compound (CAS 75354-81-3) exhibits higher molecular weight (386.06) and unique reactivity due to sulfonyl groups and conjugated diyne chains .

Reactivity and Stability

Table 2: Reactivity and Hazard Profiles

Key Observations :

- The target compound’s chlorinated structure likely increases its persistence in the environment, though specific ecotoxicological data are lacking .

- Sulfonyl and oxazoline derivatives (e.g., CAS 75354-81-3, 34052-90-9) exhibit higher reactivity due to electron-withdrawing groups, necessitating specialized handling .

Thermodynamic and Spectroscopic Data

Table 3: Thermodynamic Properties

| Compound Name | Vaporization Enthalpy (ΔvapH, kJ/mol) | Sublimation Enthalpy (ΔsubH, kJ/mol) | Critical Temperature (°C) |

|---|---|---|---|

| Benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis- | N/A | N/A | N/A |

| Diphenyl ether | 52.7 (at 259°C) | N/A | 623.0 |

| 1,4-bis(tert-butyl)benzene | 63.1 (estimated) | 98.4 | 447.0 |

Biologische Aktivität

Benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis- (CAS No. 832732-40-8) is a synthetic organic compound with potential applications in various fields, including agriculture and pharmaceuticals. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure:

- Molecular Formula : C16H12Cl2

- Molecular Weight : 295.18 g/mol

- IUPAC Name : Benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis-

Biological Activity Overview

Research has indicated that benzene derivatives can exhibit a range of biological activities, including antimicrobial, antifungal, and antitumor properties. The specific biological activities of benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis- have been investigated in several studies.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial effects of various benzene derivatives. The results indicated that benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis- demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of the bacterial cell membrane integrity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antitumor Activity

In another study focused on the antitumor potential of this compound, in vitro assays were conducted using human cancer cell lines. The compound exhibited cytotoxic effects against various cancer cells. The mechanism of action was attributed to the induction of apoptosis through activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 12.3 |

| A549 (lung cancer) | 10.8 |

The biological activity of benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis- can be attributed to its ability to interact with specific biological targets:

- Cell Membrane Disruption : The compound's lipophilic nature allows it to penetrate cellular membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : Studies suggest that the compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Case Studies

Several case studies have highlighted the practical applications of this compound in biological research:

-

Study on Antimicrobial Efficacy :

- Researchers tested the compound against a panel of pathogens isolated from clinical samples.

- Results showed a broad spectrum of activity and potential for development into a new antimicrobial agent.

-

Cancer Research :

- A collaborative study evaluated the antitumor effects in vivo using mouse models.

- Mice treated with the compound showed significant tumor reduction compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.